molecular formula C84H148N2O37P2-6 B1264720 (KDO)2-lipid IVA(6-)

(KDO)2-lipid IVA(6-)

Cat. No. B1264720
M. Wt: 1840 g/mol
InChI Key: XAOLJGCZESYRFT-VHSKNIDJSA-H
Attention: For research use only. Not for human or veterinary use.
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Description

(KDO)2-lipid IVA(6-) is (KDO)2-lipid IVA deprotonated at both phosphono groups and at the uronic acid carboxy groups. It is the major species at pH 7.3. It is a conjugate base of a (KDO)2-lipid IVA.

Scientific Research Applications

Lipopolysaccharide (LPS) Biosynthesis

  • LPS Structure and Biosynthesis : The study by (Stead et al., 2005) discusses the structure of lipid A in LPS, with Kdo (3-deoxy-d-manno-octulosonic acid) linked to the lipid A moiety. They discovered a Kdo hydrolase in Helicobacter pylori that modifies LPS by removing Kdo from Kdo2-lipid A.

  • Role in Escherichia coli Viability : Research by (Mamat et al., 2008) and (Meredith et al., 2006) indicates that (KDO)2-lipid IVA(6-) is crucial for the survival of E. coli, with modifications affecting cell viability and LPS structure.

  • Interactions with Host Immune System : The study by (Raetz et al., 2006) highlights the role of (KDO)2-lipid IVA(6-) in stimulating host immune responses through the TLR4/MD2 complex, crucial for understanding bacterial pathogenesis and immune modulation.

Bacterial Pathogenesis and Immune Evasion

  • Bacterial Adaptation and Virulence : Research by (Wang et al., 2014) discusses how bacteria modify the structure of Kdo2-lipid A to adapt to different environments and evade recognition by the mammalian immune system.

  • Species-Specific Recognition : The study by (Oblak & Jerala, 2015) examines how the structural diversity of lipid A, including (KDO)2-lipid IVA(6-), affects its recognition by the MD-2/TLR4 receptor complex in different species, influencing immune response.

  • Role in Antibiotic Resistance and Immunopharmacology : (Kusumoto et al., 2003) discuss the potential of synthetic lipid A analogs, including (KDO)2-lipid IVA(6-), for developing antibiotics and immunopharmacological interventions.

properties

Product Name

(KDO)2-lipid IVA(6-)

Molecular Formula

C84H148N2O37P2-6

Molecular Weight

1840 g/mol

IUPAC Name

(2R,4R,5R,6R)-2-[(2R,4R,5R,6R)-2-carboxylato-6-[(1R)-1,2-dihydroxyethyl]-5-hydroxy-2-[[(2R,3S,4R,5R,6R)-6-[[(2R,3S,4R,5R,6R)-3-hydroxy-5-[[(3R)-3-hydroxytetradecanoyl]amino]-4-[(3R)-3-hydroxytetradecanoyl]oxy-6-phosphonatooxyoxan-2-yl]methoxy]-5-[[(3R)-3-hydroxytetradecanoyl]amino]-4-[(3R)-3-hydroxytetradecanoyl]oxy-3-phosphonatooxyoxan-2-yl]methoxy]oxan-4-yl]oxy-6-[(1R)-1,2-dihydroxyethyl]-4,5-dihydroxyoxane-2-carboxylate

InChI

InChI=1S/C84H154N2O37P2/c1-5-9-13-17-21-25-29-33-37-41-55(89)45-65(96)85-69-77(117-67(98)47-57(91)43-39-35-31-27-23-19-15-11-7-3)73(102)63(115-80(69)123-125(110,111)112)53-113-79-70(86-66(97)46-56(90)42-38-34-30-26-22-18-14-10-6-2)78(118-68(99)48-58(92)44-40-36-32-28-24-20-16-12-8-4)76(122-124(107,108)109)64(116-79)54-114-83(81(103)104)50-62(72(101)75(120-83)61(95)52-88)119-84(82(105)106)49-59(93)71(100)74(121-84)60(94)51-87/h55-64,69-80,87-95,100-102H,5-54H2,1-4H3,(H,85,96)(H,86,97)(H,103,104)(H,105,106)(H2,107,108,109)(H2,110,111,112)/p-6/t55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,83-,84-/m1/s1

InChI Key

XAOLJGCZESYRFT-VHSKNIDJSA-H

Isomeric SMILES

CCCCCCCCCCC[C@H](CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OP(=O)([O-])[O-])CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@@]3(C[C@H]([C@H]([C@H](O3)[C@@H](CO)O)O)O[C@@]4(C[C@H]([C@H]([C@H](O4)[C@@H](CO)O)O)O)C(=O)[O-])C(=O)[O-])OP(=O)([O-])[O-])OC(=O)C[C@@H](CCCCCCCCCCC)O)NC(=O)C[C@@H](CCCCCCCCCCC)O)O)OC(=O)C[C@@H](CCCCCCCCCCC)O)O

Canonical SMILES

CCCCCCCCCCCC(CC(=O)NC1C(C(C(OC1OP(=O)([O-])[O-])COC2C(C(C(C(O2)COC3(CC(C(C(O3)C(CO)O)O)OC4(CC(C(C(O4)C(CO)O)O)O)C(=O)[O-])C(=O)[O-])OP(=O)([O-])[O-])OC(=O)CC(CCCCCCCCCCC)O)NC(=O)CC(CCCCCCCCCCC)O)O)OC(=O)CC(CCCCCCCCCCC)O)O

Origin of Product

United States

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